molecular formula C9H15N3O2 B13620388 Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Katalognummer: B13620388
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: TWZCEZIRKDUQGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a pyrazole-containing compound with a methyl ester group and a methylamino side chain. Its structure combines a pyrazole ring (substituted at the 3-position with a methyl group) linked via a propanoate backbone to a methylamino group.

Eigenschaften

Molekularformel

C9H15N3O2

Molekulargewicht

197.23 g/mol

IUPAC-Name

methyl 2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3

InChI-Schlüssel

TWZCEZIRKDUQGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1)CC(C(=O)OC)NC

Herkunft des Produkts

United States

Biologische Aktivität

Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, with the CAS number 1342718-61-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 197 Da
  • LogP : -2.18 (indicating high polarity)
  • Polar Surface Area : 67 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 2

These properties suggest that the compound may exhibit significant interactions with biological molecules, potentially influencing its pharmacokinetics and dynamics.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, may possess anticancer activity. Research focusing on related pyrazole compounds has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Mechanism of Action : Pyrazole compounds often act by inducing apoptosis in cancer cells and inhibiting key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
  • Case Study : A study demonstrated that a similar pyrazole derivative significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Pyrazole derivatives have been evaluated for their ability to combat bacterial and fungal infections.

  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
  • Case Study : In vitro tests revealed that methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may also offer neuroprotective benefits.

  • Mechanism of Action : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Case Study : Experimental models have shown that pyrazole derivatives can protect against neurodegeneration in conditions such as Alzheimer's disease by inhibiting neuroinflammatory responses .

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of signaling pathways
AntimicrobialDisruption of cell membranes; metabolic pathway interference
NeuroprotectiveModulation of neurotransmitters; reduction of oxidative stress

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Ester Group Pyrazole Substituents Amino Group Molecular Formula CAS Number
Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Methyl 3-methyl Methylamino C9H14N3O2 Not explicitly provided (see Note)
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Ethyl 3,5-dimethyl Methylamino C11H19N3O2 92448-14-1
Methyl 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate Methyl 3-methyl Methylamino C11H18N3O2 Discontinued
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) Benzyl None (epoxide group) None C13H14O3 Not provided

Key Observations :

Ester Group : The methyl ester in the target compound contrasts with the ethyl ester in , which increases lipophilicity, and the benzyl ester in Bn-MPO , which enhances steric bulk.

Pyrazole Substituents : The 3-methyl group in the target compound vs. the 3,5-dimethyl substitution in may alter hydrogen-bonding capacity and crystal packing (see Section 2.3) .

Critical Insights :

  • The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl or benzyl esters, impacting shelf life .
  • Discontinuation of analogues like suggests challenges in scalability or stability, underscoring the need for optimized synthetic protocols.

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s methylamino and pyrazole groups enable diverse hydrogen-bonding motifs, critical for crystal engineering (e.g., N–H···O or N–H···N interactions) . In contrast:

  • Bn-MPO lacks amine functionalities, relying on epoxide-oxygen interactions for supramolecular assembly.

Research and Application Gaps

Data Limitations : Exact crystallographic data (e.g., SHELX-refined structures ) for the target compound are absent in the provided evidence, necessitating further structural studies.

Biological Activity: No direct evidence links the target compound to specific bioactivities, unlike its Boc-protected analogue in , which is used for controlled amine functionalization.

Industrial Relevance: Commercial discontinuation of related compounds highlights supply chain challenges, urging exploration of novel synthetic routes (e.g., flow chemistry).

Vorbereitungsmethoden

Formation of the Pyrazole Ring

The pyrazole core is commonly synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

  • Reaction: Hydrazine or substituted hydrazines react with β-keto esters or diketones under reflux in methanol or ethanol.
  • Example: Reaction of hydrazine with acetylacetone or methyl acetoacetate forms 3-methyl-1H-pyrazole intermediates.
  • Conditions: Acidic or basic catalysis can be used; refluxing in methanol for 3–5 hours is typical.
  • Yield: Moderate to high yields (48–83%) have been reported for related pyrazole derivatives.

Introduction of the Methylamino Group

The methylamino substituent at the alpha-carbon next to the ester is introduced via reductive amination or nucleophilic substitution.

  • Reductive Amination: Reaction of the corresponding keto ester intermediate with methylamine in the presence of formaldehyde and formic acid (Eschweiler–Clarke conditions) can yield the methylamino derivative.
  • Alternative: Direct substitution of a leaving group (e.g., halide) by methylamine.
  • Reaction Conditions: Mild heating under reflux; solvents such as ethanol or methanol are preferred.
  • Notes: This step requires careful pH control to avoid side reactions.

Formation of the Methyl Ester Group

The methyl ester is typically introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials.

  • Esterification: Carboxylic acid precursor is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternative: Use of methyl acetoacetate or methyl propanoate derivatives as starting materials to incorporate the methyl ester directly.
  • Conditions: Reflux in methanol, removal of water to drive equilibrium.
  • Yields: High yields are typical for esterification reactions.

Representative Synthetic Route

Step Reaction Description Reagents & Conditions Expected Yield (%)
1 Pyrazole ring formation Hydrazine + methyl acetoacetate, reflux in methanol 70–80
2 Methylation of pyrazole ring Methyl iodide + base (e.g., sodium hydride) 65–75
3 Introduction of methylamino group Reductive amination with methylamine + formaldehyde + formic acid 60–70
4 Esterification (if acid used) Methanol + acid catalyst, reflux 85–95

Note: For methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, the ester is methyl rather than ethyl, so methyl acetoacetate or methyl propanoate derivatives are preferred starting materials.

Analytical Verification and Purity Assessment

Notes on Industrial and Laboratory Synthesis

  • Scalability: Industrial synthesis may employ continuous flow reactors for improved control and yield.
  • Automation: Automated reagent addition and product isolation enhance reproducibility.
  • Safety: Handling of hydrazine derivatives requires caution due to toxicity.
  • Environmental Considerations: Use of greener solvents and minimizing waste is encouraged.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Reaction Conditions Yield Range Notes
Pyrazole ring synthesis Condensation Hydrazine + β-keto ester Reflux in MeOH, 3–5 h 48–83% Acid/base catalysis
Methylation on pyrazole Alkylation Methyl iodide + NaH Room temp to reflux 65–75% Strong base required
Methylamino group introduction Reductive amination Methylamine + formaldehyde + formic acid Reflux, mild acidic 60–70% pH control critical
Ester formation Esterification Carboxylic acid + MeOH + acid catalyst Reflux 85–95% Water removal improves yield

The preparation of methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves a multi-step synthesis focusing on pyrazole ring construction, methylamino group introduction, and ester formation. The synthesis is well-established through condensation, methylation, and reductive amination reactions under controlled conditions. Analytical methods such as NMR and MS are essential for confirming the structure and purity of the final product. Industrial synthesis benefits from continuous flow techniques and automation to enhance efficiency.

This compound serves as a valuable intermediate in pharmaceutical research, and its preparation methods reflect a balance of classical organic synthesis techniques with modern process optimization.

Sources:

  • Detailed synthetic routes and reaction conditions from verified chemical literature on pyrazole derivatives and related compounds.
  • Analytical and structural data supported by chemical databases and peer-reviewed publications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, and how can regioselectivity be controlled?

  • Methodology :

  • Condensation/Aza-Michael Reaction : Start with methyl 2-(protected amino)-3-(pyrazolyl)propanoate precursors. For example, describes regioselective pyrazole incorporation via aza-Michael additions under argon using THF, lithium chloride, and sodium borohydride .

  • Esterification : Protect the amino group (e.g., benzyloxycarbonyl) to avoid side reactions during pyrazole coupling. Deprotection can be achieved via catalytic hydrogenation or acidic hydrolysis.

  • Key Controls : Monitor reaction progress with TLC or LC-MS. Use inert atmospheres (argon) to prevent oxidation of intermediates.

    • Data Table : Example Reaction Conditions from :
Reagent/ConditionRole
THF, ArgonSolvent/Inert Atmosphere
LiCl, NaBH₄Reducing Agents
25°C, 14.5 mmol SubstrateTemperature/Stoichiometry

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) and methylamino groups (δ 2.2–2.8 ppm for N–CH₃). reports similar compounds with distinct imidazole and ester carbonyl signals (δ 165–170 ppm in ¹³C NMR) .

  • IR Spectroscopy : Look for ester C=O stretches (~1740 cm⁻¹) and N–H bends (~3300 cm⁻¹ for secondary amines).

  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

    • Data Table : Expected NMR Peaks for Key Functional Groups:
Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazole C–H6.5–7.5105–125
Ester C=O-165–170
N–CH₃ (methylamino)2.2–2.830–35

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved during structural analysis?

  • Methodology :

  • SHELX Refinement : Use SHELXL ( ) to refine crystal structures. Adjust parameters for high-resolution data or twinned crystals .
  • Graph Set Analysis : Apply Etter’s hydrogen-bonding rules ( ) to classify interactions (e.g., D–H···A motifs). Compare observed vs. predicted bond angles and distances .
  • Steric Maps : Generate Hirshfeld surfaces to visualize close contacts and steric clashes.

Q. What strategies optimize the experimental phasing of this compound’s derivatives for X-ray crystallography?

  • Methodology :

  • SHELXC/D/E Pipeline : Use SHELX programs ( ) for rapid phasing. For example, resolved a related ester’s structure via direct methods and density modification .
  • Heavy-Atom Derivatives : Introduce bromine or iodine substituents to enhance anomalous scattering.
  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å).

Q. How can structure-activity relationships (SAR) be explored for pyrazole-containing analogs in biological assays?

  • Methodology :

  • Analog Design : Modify pyrazole substituents (e.g., nitro, cyano groups) and ester linkages. synthesized antibacterial pyrazole-coumarin hybrids via cyclocondensation .

  • Bioactivity Screening : Test analogs against target enzymes (e.g., kinases, proteases) with appropriate controls (IC₅₀, Ki measurements). Use SPR or ITC for binding affinity studies.

  • Computational Modeling : Perform docking (AutoDock Vina) or MD simulations to predict binding modes.

    • Data Table : Example Bioactive Pyrazole Derivatives ( ) :
DerivativeBiological Activity (MIC, µg/mL)
3-Nitrophenyl Pyrazole8.5 (S. aureus)
4-Cyanophenyl Pyrazole12.0 (E. coli)

Q. What methods analyze intermolecular interactions influencing the compound’s stability in solid-state formulations?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures ( notes stability up to 120°C for similar esters) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and hydrate formation.
  • Powder XRD : Monitor polymorph transitions under stress conditions (heat, humidity).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.